- Oxidation of alcohols with electrolytic manganese dioxide. Its application for the synthesis of insect pheromones, Bulletin of the Chemical Society of Japan, 1990, 63(7), 1888-93
Cas no 94-02-0 (Ethyl benzoylacetate)
에틸 벤조일아세테이트(Ethyl benzoylacetate)는 화학식 C11H12O3로 표기되는 유기 화합물로, 벤조일기와 아세테이트기가 결합된 에스터 화합물입니다. 이 물질은 향료 및 의약품 중간체로 널리 사용되며, 특히 과일 향을 내는 식품 첨가물 및 향수 제조에 활용됩니다. 높은 순도와 안정성을 가지며, 유기 합성 반응에서 중요한 케토 에스터로 작용합니다. 또한, 반응성이 우수하여 다양한 유도체 합성이 가능하며, 약학 분야에서는 활성 성질 전구체로도 적용됩니다. 저장 시 건조하고 서늘한 환경에서 보관해야 하며, 화학적 특성상 산화를 방지하기 위해 질소 환경에서 처리하는 것이 권장됩니다.
Ethyl benzoylacetate structure
Product Name:Ethyl benzoylacetate
CAS 번호:94-02-0
MF:C11H12O3
메가와트:192.211183547974
MDL:MFCD00009196
CID:34727
PubChem ID:7170
Update Time:2025-11-01
Ethyl benzoylacetate 화학적 및 물리적 성질
이름 및 식별자
-
- Ethyl 3-oxo-3-phenylpropanoate
- Ethyl benzoylacetate,(Benzoylacetic acid ethyl ester)
- Benzoylacetic acid ethyl ester
- Ethyl Benzoylacetate
- 3-Oxo-3-pyridin-3-yl-propionic acid ethyl ester
- 3-phenyl-3-oxopropanoate
- benzoylacetic ethyl ester
- ethyl 3-oxo-3-phenylpropionate
- ethyl 3-phenyl-3-oxopropionate
- Ethyl benzovlacetate
- ethyl2-benzoylacetate
- Ethylbenzoylacetat
- Ethylbeonzoyl acetate
- FEMA 2423
- phenylformyl acetic acid ethyl ester
- 3-Oxo-3-phenylpropionic Acid Ethyl Ester
- Ethyl 3-phenyl-3-oxopropanoate
- Ethyl benzoyl acetate
- Ethyl beta-oxobenzenepropanoate
- ethylbenzoylacetate
- Benzoylacetic acid, ethyl ester
- Acetic acid, benzoyl-, ethyl ester
- Benzenepropanoic acid, beta-oxo-, ethyl ester
- 1-Ethoxy-3-phenylpropane-1,3-dione
- FEMA No. 2423
- K8CHJ4MKM0
- Benzenepropanoic acid, .beta.-oxo-, ethyl ester
- Acetic acid, benzoyl-, ethyl ester (6CI, 7CI, 8CI)
- 3-Oxo-3-phenylpropanoic acid ethyl ester
- 3-Phenyl-3-oxopropanoic acid ethyl ester
- Ethyl 2-benzoylacetate
- Ethyl β-oxobenzenepropanoate
- NSC 227214
- NSC 6774
- β-Oxobenzenepropanoic acid ethyl ester
- Ethyl benzoylacetate,95%
- Ethyl benzoylacetate
-
- MDL: MFCD00009196
- 인치: 1S/C11H12O3/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
- InChIKey: GKKZMYDNDDMXSE-UHFFFAOYSA-N
- 미소: O=C(CC(C1C=CC=CC=1)=O)OCC
- BRN: 0389
계산된 속성
- 정밀분자량: 192.07900
- 동위원소 질량: 192.079
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 3
- 중원자 수량: 14
- 회전 가능한 화학 키 수량: 5
- 복잡도: 205
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 1.9
- 토폴로지 분자 극성 표면적: 43.4
- 표면전하: 0
- 상호 변형 이기종 수량: 3
실험적 성질
- 색과 성상: 사용할 수 없는
- 밀도: 1.11 g/mL at 25 °C(lit.)
- 융해점: < 0
- 비등점: 265-270 °C(lit.)
- 플래시 포인트: 화씨 온도: 284°f
섭씨: 140 ° c - 굴절률: n20/D 1.52(lit.)
n20/D 1.531 - 용해도: alcohol: miscible
- 수용성: 불용했어
- PSA: 43.37000
- LogP: 1.82250
- 머크: 3767
- 민감성: Light Sensitive
- FEMA: 2423
- 용해성: 사용할 수 없는
Ethyl benzoylacetate 보안 정보
- 신호어:Warning
- 피해 선언: H302-H315-H319-H332-H335
- 경고성 성명: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 위험물 운송번호:NONH for all modes of transport
- WGK 독일:2
- 보안 지침: S24/25
- RTECS 번호:AF4878000
- 위험 등급:IRRITANT
- TSCA:Yes
- 저장 조건:Store at room temperature
Ethyl benzoylacetate 세관 데이터
- 세관 번호:29183000
- 세관 데이터:
?? ?? ??:
2918300090개요:
2918300090에는 다른 카르복실산의 다른 알데히드나 케톤 (산무수 \ 아세틸할로겐 \ 과산화물, 과산소산 및 이 세호의 파생물 포함) 이 함유되어 있지 않다.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:6.5% ????:30.0%
?? ??:
?? ??, ?? ??, 사용
요약:
2918300090은 알데히드 또는 케톤 기능을 가지고 있지만 다른 산소 기능을 가지고 있지 않은 다른 카르복실산, 그들의 산무수화물, 할로겐화물, 과산화물, 과산소산 및 그 파생물이다.감리 조건: 없음.부가가치세: 17.0%. 환급률: 9.0%.??? ??:6.5%.General tariff:30.0%
Ethyl benzoylacetate 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B0097-500g |
Ethyl benzoylacetate |
94-02-0 | 95.0%(GC&T) | 500g |
¥1850.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B0097-100g |
Ethyl benzoylacetate |
94-02-0 | 95.0%(GC&T) | 100g |
¥560.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B0097-25g |
Ethyl benzoylacetate |
94-02-0 | 95.0%(GC&T) | 25g |
¥215.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | E071A-100g |
Ethyl benzoylacetate |
94-02-0 | 95% | 100g |
¥198.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | E071A-25g |
Ethyl benzoylacetate |
94-02-0 | 95% | 25g |
¥70.0 | 2022-05-30 | |
| TRC | E900070-1g |
Ethyl Benzoylacetate |
94-02-0 | 1g |
$ 103.00 | 2023-09-07 | ||
| TRC | E900070-10g |
Ethyl Benzoylacetate |
94-02-0 | 10g |
$ 138.00 | 2023-09-07 | ||
| TRC | E900070-50g |
Ethyl Benzoylacetate |
94-02-0 | 50g |
$ 259.00 | 2023-09-07 | ||
| Chemenu | CM311174-500g |
Ethyl 3-oxo-3-phenylpropanoate |
94-02-0 | 95% | 500g |
$96 | 2022-06-09 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B0097-25G |
Ethyl Benzoylacetate |
94-02-0 | >95.0%(GC)(T) | 25g |
¥160.00 | 2024-04-15 |
Ethyl benzoylacetate 합성 방법
합성 방법 1
합성 방법 2
합성 방법 3
반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; overnight, 70 °C; 70 °C → rt
1.2 Solvents: Water ; cooled
1.2 Solvents: Water ; cooled
참조
- The construction of chiral 3-acyl bicyclolactams via a RuPHOX/Pd catalyzed asymmetric allylic substitution cascade of α-carbonylamides, Organic Chemistry Frontiers, 2023, 10(7), 1731-1737
합성 방법 4
합성 방법 5
반응 조건
1.1 Reagents: Sodium hydride Solvents: Toluene ; rt → 110 °C
1.2 Solvents: Toluene ; 10 - 20 min, 110 °C; 110 °C → reflux; reflux → rt
1.3 Reagents: Acetic acid ; rt
1.2 Solvents: Toluene ; 10 - 20 min, 110 °C; 110 °C → reflux; reflux → rt
1.3 Reagents: Acetic acid ; rt
참조
- Electrochemical Oxidative Cyclization: Synthesis of Polysubstituted Pyrrole from Enamines, European Journal of Organic Chemistry, 2021, 2021(6), 951-955
합성 방법 6
반응 조건
1.1 Reagents: Potassium fluoride (aluminum oxide supported) ; 4 min
참조
- Microwave-assisted β-elimination of sulfoxides on KF/Al2O3 support under solvent-free conditions, Journal of Sulfur Chemistry, 2005, 26(4-5), 325-329
합성 방법 7
반응 조건
1.1 Reagents: Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 1 h, rt; 2 h, 50 °C
참조
- A novel synthetic method for β-keto esters, Journal of Chemical Research, 2007, (3), 160-161
합성 방법 8
합성 방법 9
합성 방법 10
합성 방법 11
반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 Reagents: Methanol ; -78 °C → 0 °C
1.2 Reagents: Methanol ; -78 °C → 0 °C
참조
- An unusual dianion equivalent from acylsilanes for the synthesis of substituted β-keto esters, Chemical Communications (Cambridge, 2008, (16), 1926-1928
합성 방법 12
반응 조건
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium ; 5 h, rt
참조
- tert-BuOK-Catalyzed condensation of ethyl diazoacetate to aldehydes and palladium-catalyzed 1,2-hydrogen migration for the synthesis of β-ketoesters under solvent-free conditions, RSC Advances, 2013, 3(31), 12616-12620
합성 방법 13
반응 조건
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 2 h, 25 °C
1.2 Reagents: 1,1′-Carbonyldiimidazole , Magnesium chloride Solvents: Tetrahydrofuran ; 2 h, 25 °C
1.3 25 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 25 °C
1.2 Reagents: 1,1′-Carbonyldiimidazole , Magnesium chloride Solvents: Tetrahydrofuran ; 2 h, 25 °C
1.3 25 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 25 °C
참조
- Development and application of a solution-phase automated synthesizer, 'ChemKonzert', Chemical & Pharmaceutical Bulletin, 2010, 58(1), 87-93
합성 방법 14
반응 조건
1.1 Reagents: Chlorotrimethylsilane , 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile
1.2 Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
참조
- A process for the synthesis of β-keto esters using in-situ generated trimethylsilyl malonates, Tetrahedron Letters, 1994, 35(50), 9323-6
합성 방법 15
반응 조건
1.1 Reagents: Sodium hydride Solvents: Toluene ; rt → reflux; 1 - 2 h, reflux; 15 - 20 min, reflux; reflux → rt
1.2 Reagents: Acetic acid ; rt; rt
1.2 Reagents: Acetic acid ; rt; rt
참조
- Deoxygenation of oximes for the synthesis of pyrrolines via hydroimination cyclization, Organic & Biomolecular Chemistry, 2023, 21(16), 3350-3354
합성 방법 16
합성 방법 17
반응 조건
1.1 Reagents: Sodium hydride Solvents: Toluene ; 1 - 2 h, reflux; 15 - 20 min, reflux; reflux → rt
1.2 Reagents: Acetic acid ; rt
1.2 Reagents: Acetic acid ; rt
참조
- Iridium-Catalyzed Enantioselective and Diastereoselective Hydrogenation of Racemic β'-Keto-β-Amino Esters via Dynamic Kinetic Resolution, Advanced Synthesis & Catalysis, 2021, 363(20), 4714-4719
합성 방법 18
합성 방법 19
반응 조건
1.1 Reagents: Sodium hydride Solvents: Toluene ; 1 - 2 h, reflux; 15 - 20 min, reflux; reflux → rt
1.2 Reagents: Acetic acid ; rt
1.3 Reagents: Water ; cooled
1.2 Reagents: Acetic acid ; rt
1.3 Reagents: Water ; cooled
참조
- Highly Diastereoselective and Enantioselective Synthesis of α-Hydroxy β-Amino Acid Derivatives: Lewis Base Catalyzed Hydrosilylation of α-Acetoxy β-Enamino Esters, Angewandte Chemie, 2011, 50(32), 7304-7307
합성 방법 20
반응 조건
1.1 Catalysts: Tungstate(3-), tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-κO:κO:κO:κO′:κO′:κO′:… Solvents: Dichloromethane ; 2.0 h, rt
참조
- The silver salt of 12-tungstophosphoric acid. A mild and selective catalyst for the synthesis of β-ketoesters via C-H insertion, Catalysis Communications, 2008, 9(14), 2361-2364
Ethyl benzoylacetate Raw materials
- Ethyl acetoacetate
- Ethyl potassium malonate
- Phenyl(trimethylsilyl)methanone
- Benzoic acid
- Ethyl β-hydroxy-α-(phenylsulfinyl)benzenepropanoate
- N-Benzoylimidazole
- Ethyl 3-hydroxy-3-phenylpropanoate
- 3-Oxo-3-phenylpropanoic acid
- Ethyl phenylpropiolate
- Benzoyl chloride
- Acetophenone
- Benzaldehyde
- Benzenepropanoic acid, a-diazo-b-hydroxy-, ethyl ester
- Ethyl β-hydroxy-α-(phenylseleno)benzenepropanoate
Ethyl benzoylacetate Preparation Products
Ethyl benzoylacetate 공급 업체
Suzhou Senfeida Chemical Co., Ltd
골드 회원
(CAS:94-02-0)Ethyl benzoylacetate
주문 번호:sfd5754
인벤토리 상태:in Stock
재다:200kg
순결:99.9%
마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:34
가격 ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
골드 회원
(CAS:94-02-0)Ethyl benzoylacetate
주문 번호:A844787
인벤토리 상태:in Stock
재다:1kg
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 07:04
가격 ($):182.0
Email:sales@amadischem.com
Ethyl benzoylacetate 관련 문헌
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
94-02-0 (Ethyl benzoylacetate) 관련 제품
- 57477-98-2(Ethyl 3-(4-biphenyl)-3-oxopropanoate)
- 22027-51-6(Methyl (4-methylbenzoyl)acetate)
- 25333-24-8(methyl 4-oxo-4-phenyl-butanoate)
- 27835-00-3(ethyl 3-(4-methylphenyl)-3-oxopropanoate)
- 33166-79-9(Ethyl 3-oxo-3-(m-tolyl)propanoate)
- 62071-76-5(1-Naphthalenepropanoicacid, b-oxo-, ethyl ester)
- 1501-04-8(Methyl 5-Oxo-5-phenylpentanoate)
- 51725-82-7(ethyl 3-(2-methylphenyl)-3-oxopropanoate)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)